molecular formula C12H17NO4 B12617759 2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid

2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid

Cat. No.: B12617759
M. Wt: 239.27 g/mol
InChI Key: HROZOUQZOGDKDE-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid is an organic compound with a complex structure that includes an aminomethyl group, a dimethoxy-phenyl group, and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid typically involves multi-step organic reactions. One common method includes the alkylation of a dimethoxy-phenyl derivative followed by the introduction of an aminomethyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aminomethyl group into a corresponding nitro or oxime derivative.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The dimethoxy-phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-butanoic acid
  • 2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-acetic acid

Uniqueness

2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

2-(aminomethyl)-3-(2,4-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H17NO4/c1-16-10-4-3-8(11(6-10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)

InChI Key

HROZOUQZOGDKDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC(CN)C(=O)O)OC

Origin of Product

United States

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